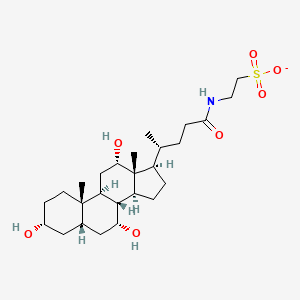
Ethanesulfonic acid, 2-(((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taurocholate is an organosulfonate oxoanion that is the conjugate base of taurocholic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is an organosulfonate oxoanion and a cholanic acid conjugate anion. It is a conjugate base of a taurocholic acid.
Scientific Research Applications
Synthesis and Characterization
- The synthesis of 24-nor-5alpha-cholic acid and its 3beta-isomer has been a subject of interest in the field. The process involves the preparation of 3alpha,7alpha,12alpha-trihydroxy-24-nor-5beta-cholan-23-oic acid and its methyl ester, which are then treated to provide derivatives including the 3-oxo-7alpha,12alpha-dihydroxy-24-nor-5beta-cholanate. This synthesis is crucial in aiding the identification of trihydroxy acidic metabolites derived from beta-sitosterol (Shalon & Elliott, 1976).
Crystal Structure Studies
- The crystal structures of various oxo-cholic acids, including 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholan-24-oic acid and related compounds, have been reported. These studies provide insights into the supramolecular architectures of these acids, highlighting the importance of hydrogen bonding in forming different packing motifs (Bertolasi et al., 2005).
Chemical Synthesis for Biochemical Studies
- Chemical synthesis of CoA esters of 3alpha,7alpha,12alpha-trihydroxy- and 3alpha,7alpha-dihydroxy-24-oxo-5beta-cholestan-26-oic acids has been performed for studying beta-oxidation in bile acid biosynthesis. This process involves several steps, including the Reformatsky reaction and acetalization, to produce the desired CoA esters (Kurosawa et al., 2001).
Metabolic Pathways in Bile Acid Biosynthesis
- Research on the biosynthesis of cholic acid in rat liver has shown the catalytic conversion of 3alpha, 7alpha, 12alpha-trihydroxy-5beta-[7beta-3H]cholestanoic acid into a tetrahydroxy-5beta-cholestanoic acid. This process involves microsomal and mitochondrial systems, highlighting the biochemical pathways in bile acid synthesis (Gustafsson, 1975).
Precursor Synthesis for Biological Studies
- The synthesis of biological precursors of cholic acid, such as 5beta-cholestane-3alpha,7alpha,12alpha,24-tetrol, from related compounds, has been described. These synthesized compounds are vital for biological studies of cholic acid biosynthesis (Dayal et al., 1978).
Structural and Biosynthetic Analysis
- Studies on the structure and biosynthesis of bile alcohols, like 27-nor-5beta-cholestane-3alpha,7alpha,12alpha,24,25-pentol, in human urine have been conducted. This research provides insights into the stereochemistry and biosynthetic pathways of principal bile alcohols (Une et al., 2000).
properties
Molecular Formula |
C26H44NO7S- |
|---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO7S/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/p-1/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1 |
InChI Key |
WBWWGRHZICKQGZ-HZAMXZRMSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



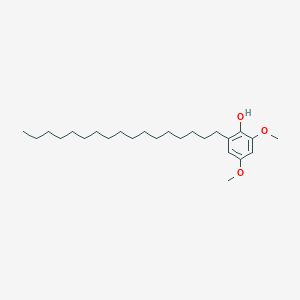
![1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphoethanolamine](/img/structure/B1242822.png)
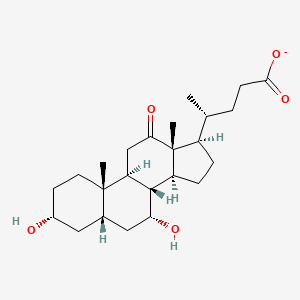
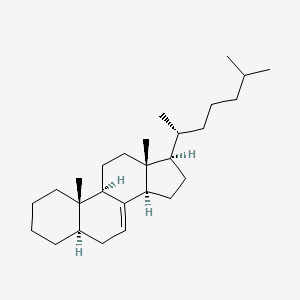
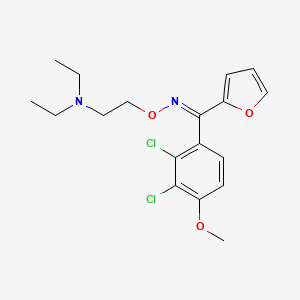
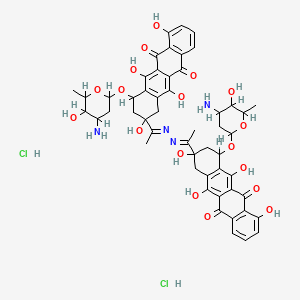
![1-[(E)-1-(4-tert-butylphenyl)ethylideneamino]-3-propan-2-ylthiourea](/img/structure/B1242830.png)

![[(9Z)-4-(1,2-dihydroxyethyl)-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 6-chloro-2-hydroxy-5-(hydroxymethyl)-7-methoxynaphthalene-1-carboxylate](/img/structure/B1242833.png)
![3-[31-(3-Aminopropyl)-11,44-dihydroxy-3,6,24,34-tetrakis(1-hydroxyethyl)-18-[(4-hydroxyphenyl)methyl]-21-methyl-2,5,8,14,17,20,23,26,30,33,36,39,42-tridecaoxo-15-propan-2-yl-28-tridecyl-29-oxa-1,4,7,13,16,19,22,25,32,35,38,41-dodecazatricyclo[41.3.0.09,13]hexatetracontan-40-yl]-3-hydroxypropanamide](/img/structure/B1242834.png)
![(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)-4-piperidinyl]-2-phenylacetamide](/img/structure/B1242836.png)
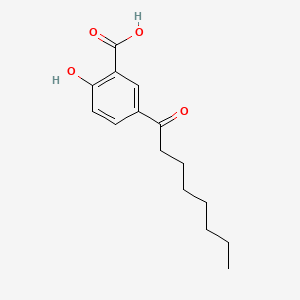
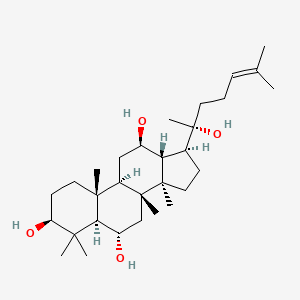
![2-[8-Methyl-8-azabicyclo[3.2.1]octane-3-yl]-2,3-dihydro-1H-benzo[e]isoindole-1-one](/img/structure/B1242842.png)